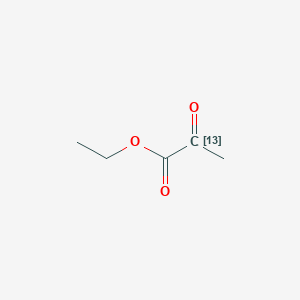

Ethyl pyruvate-2-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo(213C)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13C](=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745898 | |

| Record name | Ethyl 2-oxo(2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91114-71-5 | |

| Record name | Ethyl 2-oxo(2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91114-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Direct Esterification of 2 13c Pyruvic Acid:this Method Involves the Reaction of 2 13c Pyruvic Acid with Ethanol in the Presence of an Acid Catalyst, a Process Known As Fischer Esterification.scienceready.com.augoogle.comto Drive the Reversible Reaction Towards the Product, Water, a Byproduct, is Typically Removed Using a Dean Stark Apparatus or a Dehydrating Agent.nih.govresearchgate.net

Reaction: CH3(13C=O)COOH + CH3CH2OH ⇌ CH3(13C=O)COOCH2CH3 + H2O (in the presence of an acid catalyst)

Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used. nih.gov

Advantages: This is a direct, single-step conversion of the ideal precursor to the final product.

Challenges: The main challenges are preventing side reactions and achieving high conversion rates due to the equilibrium nature of the reaction. google.com

Oxidation of 2 13c Ethyl Lactate:this Pathway Begins with the Synthesis of 2 13c Ethyl Lactate, Typically Via the Esterification of 2 13c Lactic Acid. the Subsequent Step is the Selective Oxidation of the Secondary Alcohol Group in 2 13c Ethyl Lactate to a Ketone. a Variety of Oxidizing Agents and Catalytic Systems Can Be Employed for This Transformation.wikipedia.orgbloomtechz.com

Enzymatic Synthesis Approaches for Isotopic Incorporation

Enzymatic synthesis offers a highly selective and mild alternative to traditional chemical methods. While less commonly documented for the specific production of simple esters like ethyl pyruvate (B1213749) compared to complex natural products, enzymes like lipases and esterases could potentially be employed.

Lipases are enzymes that can catalyze esterification reactions in non-aqueous environments. A hypothetical enzymatic synthesis of Ethyl pyruvate-2-13C would involve reacting [2-13C]pyruvic acid with ethanol in an organic solvent using a lipase as the catalyst.

Potential Advantages:

High Selectivity: Enzymes operate under mild conditions (temperature, pH), minimizing the risk of side reactions and preserving the integrity of the isotopic label.

Environmental Benefits: Enzymatic reactions often avoid the use of harsh reagents and solvents.

Current Status: While carboxylesterases are known to hydrolyze ethyl pyruvate back to pyruvate in vivo, the use of enzymes for the forward reaction (synthesis) is not a widely established industrial method for this specific compound. nih.gov This approach remains a promising area for research, particularly for creating complex isotopically labeled esters where chemical methods lack selectivity.

Purification and Isolation Techniques for High Isotopic Purity

After synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalysts, and potential byproducts. Achieving high chemical and isotopic purity is essential for the compound's use in metabolic studies. A multi-step purification protocol is typically required.

Extraction and Washing: The initial workup often involves liquid-liquid extraction. The organic layer containing the ester is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic precursors or catalysts, followed by washing with brine to remove water-soluble impurities. scienceready.com.aulookchem.com

Drying: The organic extract is dried over an anhydrous agent like magnesium sulfate or sodium sulfate to remove residual water before distillation.

Distillation: Fractional distillation under reduced pressure is a key step for purifying liquid esters like ethyl pyruvate. researchgate.netorgsyn.org This technique separates compounds based on their boiling points, effectively removing less volatile impurities and unreacted precursors.

Chromatography: For achieving the highest purity, chromatographic techniques are indispensable.

Column Chromatography: Can be used for preparative separation on a larger scale.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are powerful analytical and preparative techniques for separating the final product from any closely related impurities, ensuring a chemically pure sample. acs.org

Bisulfite Adduct Formation: A classic chemical method for purifying α-keto esters involves forming a crystalline sodium bisulfite addition compound, which can be isolated by filtration and then decomposed to regenerate the pure ester. orgsyn.org

Quality Control and Isotopic Enrichment Verification

The final and most critical stage is the verification of the product's identity, chemical purity, and, most importantly, its isotopic enrichment. A combination of spectroscopic and spectrometric methods is employed for comprehensive quality control.

Mass Spectrometry (MS): This is the primary technique for confirming the incorporation of the 13C isotope. High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the molecule. The mass spectrum of this compound will show a molecular ion peak (M+) that is one mass unit higher than that of the unlabeled compound, confirming the presence of a single 13C atom. The relative intensity of the M+1 peak compared to the M peak is used to quantify the isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact position of the isotopic label and for providing an independent measure of enrichment. acs.org

13C-NMR: The 13C-NMR spectrum provides direct evidence of the label's location. For this compound, a significantly enhanced signal will be observed for the C-2 carbonyl carbon, while other carbon signals will show natural abundance intensity. The high signal-to-noise ratio of the labeled position allows for precise quantification of enrichment. nih.govfrontiersin.org

1H-NMR: The 1H-NMR spectrum can also confirm the label's position indirectly through the observation of 1H-13C coupling constants. The protons on the adjacent methyl group (C-3) will couple to the 13C nucleus at C-2, resulting in a splitting of the methyl proton signal into a doublet, which is absent in the unlabeled compound's spectrum.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Isotopic Incorporation & Enrichment | Confirms M+1 mass shift; Quantifies enrichment level. |

| 13C-NMR Spectroscopy | Label Position & Enrichment | Unambiguously identifies the labeled carbon (C-2); Quantifies enrichment. researchgate.net |

| 1H-NMR Spectroscopy | Structural Confirmation | Confirms overall structure; Shows 1H-13C coupling, confirming label position. |

| GC/HPLC | Chemical Purity | Separates and quantifies chemical impurities. |

Advanced Analytical Techniques for Characterization and Metabolic Tracing of Ethyl Pyruvate 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the analysis of Ethyl pyruvate-2-13C. It is instrumental not only for the initial characterization of the compound but also for its real-time metabolic tracing in vivo, especially when combined with hyperpolarization techniques.

High-Resolution 13C NMR for Structural and Isotopic Characterization

High-resolution 13C NMR spectroscopy is the definitive method for verifying the precise location and enrichment of the 13C isotope in the this compound molecule. This technique confirms that the isotopic label is exclusively at the C2 (carbonyl) position and quantifies the isotopic purity, which is typically greater than 99%. Furthermore, both 1H and 13C NMR are used to ascertain the chemical purity and structural integrity of the compound before its use in metabolic studies, ensuring that no significant contaminants are present.

Table 1: Physicochemical and NMR Properties of this compound An interactive data table presenting key properties of the compound.

| Property | Value |

|---|---|

| Linear Formula | CH₃¹³COCOOC₂H₅ |

| Molecular Weight | 117.11 |

| Isotopic Purity | >99 atom % ¹³C |

| Chemical Purity | ≥98% |

| ¹³C NMR Peak | Confirms label at C2 position |

Dynamic Nuclear Polarization (DNP) for Hyperpolarized this compound

The inherent sensitivity of 13C NMR is low, which limits its application for in vivo metabolic studies. Dynamic Nuclear Polarization (DNP) is a transformative technique that overcomes this limitation by dramatically increasing the 13C NMR signal by more than 10,000-fold. nih.gov The process involves cooling the this compound sample to temperatures near 1 Kelvin in a strong magnetic field, in the presence of a stable free radical. Microwave irradiation then transfers the high polarization of the electron spins of the radical to the 13C nucleus. Following this polarization process, the solid, hyperpolarized sample is rapidly dissolved in a superheated aqueous buffer, creating a sterile, injectable solution that retains its hyperpolarized state for a few minutes, long enough for in vivo metabolic investigation.

In Vivo Hyperpolarized 13C MR Spectroscopy (MRS) for Metabolic Flux Analysis in Pre-Clinical Models

Once the hyperpolarized this compound is administered, it is rapidly hydrolyzed in the body to pyruvate-2-13C. The hyperpolarized 13C label can then be tracked in real-time as it is converted into various downstream metabolites using 13C MR Spectroscopy (MRS). Unlike the more common [1-13C]pyruvate, where the label is lost as 13CO₂ upon entry into the tricarboxylic acid (TCA) cycle via the pyruvate (B1213749) dehydrogenase (PDC) complex, the label at the C2 position is retained.

The 13C label from pyruvate-2-13C is carried over into acetyl-CoA, which then enters the TCA cycle. This allows for the direct detection of downstream TCA cycle intermediates. A key metabolic product observed is [5-13C]glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate. mdpi.com Observing the conversion to [5-13C]glutamate provides a unique and direct window into mitochondrial TCA cycle flux and anaplerosis, which is not possible with [1-13C]pyruvate. mdpi.com This makes this compound a powerful probe for investigating cerebral energy metabolism and cardiac mitochondrial function. mdpi.comkuleuven.be

Table 2: Key Metabolites Detected by In Vivo 13C MRS Following Hyperpolarized this compound Administration An interactive data table showing the primary compound and its detected metabolic products.

| Metabolite | 13C Labeled Position | Metabolic Pathway Indicated |

|---|---|---|

| [2-¹³C]Pyruvate | C2 | Substrate |

| [2-¹³C]Lactate | C2 | Lactate (B86563) Dehydrogenase (LDH) activity |

| [5-¹³C]Glutamate | C5 | Pyruvate Dehydrogenase (PDC) & TCA Cycle Flux |

Magnetic Resonance Spectroscopic Imaging (MRSI) for Spatially Resolved Metabolic Mapping

Magnetic Resonance Spectroscopic Imaging (MRSI), also known as Chemical Shift Imaging (CSI), extends the capabilities of MRS by providing spatial information. By applying phase-encoding gradients, MRSI can generate maps of the distribution of hyperpolarized this compound and its metabolic products throughout a tissue slice or volume. This allows researchers to visualize regional differences in metabolic activity. For instance, in oncology research, MRSI can differentiate between tumor tissue and healthy tissue based on their metabolic profiles, such as the rate of conversion to lactate or glutamate (B1630785). springernature.com Advanced, rapid imaging sequences like Echo-Planar Imaging (EPI) are often employed to capture the dynamic metabolic conversions within the short lifetime of the hyperpolarized signal, enabling the creation of detailed, time-resolved metabolic maps. physiology.org

Quantitative Kinetic Modeling of 13C Metabolic Conversions

To move beyond qualitative observation and obtain quantitative measures of metabolic rates, kinetic models are applied to the dynamic MRSI or MRS data. These mathematical models describe the exchange of the 13C label between the injected substrate and its metabolic products over time.

Commonly used models include two-site exchange models (e.g., pyruvate to lactate) and more complex multi-site models that account for several simultaneous conversions. nih.govshimadzu.com By fitting these models to the time-course data for each metabolite's signal intensity, apparent rate constants for metabolic conversion (e.g., kPL for the pyruvate-to-lactate conversion) can be estimated. mdpi.com This provides a quantitative measure of enzymatic activity and metabolic flux in vivo. These kinetic parameters are valuable for distinguishing between different physiological or pathological states and for assessing the response to therapeutic interventions. nih.gov

Table 3: Representative Parameters Derived from Kinetic Modeling of Hyperpolarized 13C Data An interactive data table listing key kinetic parameters and their significance.

| Parameter | Description | Metabolic Significance |

|---|---|---|

| kPL | Apparent rate constant for pyruvate-to-lactate conversion | Reflects Lactate Dehydrogenase (LDH) activity; often elevated in cancer. |

| kPG | Apparent rate constant for pyruvate-to-glutamate conversion | Reflects Pyruvate Dehydrogenase (PDC) and TCA cycle flux; a marker of mitochondrial function. |

| AUC Ratio | Area Under the Curve ratio (e.g., Lactate AUC / Pyruvate AUC) | A semi-quantitative marker of overall metabolic conversion. |

| Tmax | Time to maximum signal for a metabolite | Indicates the dynamics of substrate uptake and conversion. |

Mass Spectrometry (MS)-Based Metabolomics

While hyperpolarized NMR techniques provide real-time, non-invasive metabolic data, Mass Spectrometry (MS)-based metabolomics offers a complementary, highly sensitive, and comprehensive method for analyzing the fate of the 13C label from this compound. This approach is invasive, as it requires tissue or cell extraction, but it provides a detailed snapshot of the isotopic enrichment across a wide range of downstream metabolites at a specific time point.

The methodology involves administering the stable isotope tracer, followed by quenching of metabolic activity and extraction of metabolites from the tissue of interest. The extracts are then analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques separate the individual metabolites, which are then ionized and analyzed based on their mass-to-charge ratio.

By analyzing the mass isotopomer distributions for metabolites involved in central carbon metabolism, researchers can trace the pathways through which the 2-13C label has been incorporated. For example, analysis of TCA cycle intermediates like citrate (B86180), succinate, and malate can reveal the extent to which pyruvate has contributed to the cycle. This allows for detailed metabolic flux analysis (MFA), providing quantitative insights into the relative activities of different metabolic pathways, which can be invaluable for understanding complex metabolic reprogramming in diseases.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of metabolites in biological samples. It combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. In the context of this compound tracing studies, LC-MS is instrumental in identifying and quantifying the labeled metabolites.

When this compound is introduced into a biological system, the 13C label is incorporated into various downstream metabolites. For instance, pyruvate is a central molecule that links glycolysis to the tricarboxylic acid (TCA) cycle. The pyruvate dehydrogenase complex converts pyruvate to acetyl-CoA, which then enters the TCA cycle. If the pyruvate is labeled at the C2 position, the resulting acetyl-CoA will also be labeled. This labeled acetyl-CoA then combines with oxaloacetate to form citrate, which will exhibit a corresponding mass shift.

LC-MS analysis of cell extracts or biological fluids allows for the separation of these metabolites. The mass spectrometer then detects the mass-to-charge ratio (m/z) of the eluting compounds. The incorporation of a 13C atom results in an increase in the mass of the metabolite by approximately 1.00335 Da. By comparing the mass spectra of samples treated with this compound to control samples, it is possible to identify the metabolites that have incorporated the 13C label.

For example, the M+1 isotopologue of a metabolite will show an increased abundance in the presence of the 13C tracer. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the labeled metabolites by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern can provide information about the position of the label within the molecule.

Table 1: Expected Mass Shifts in Key Metabolites from this compound Tracing

| Metabolite | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

| Pyruvate | 88.0160 | 89.0194 | +1.0034 |

| Acetyl-CoA (acetyl portion) | 43.0184 | 44.0218 | +1.0034 |

| Citrate | 192.0270 | 193.0304 | +1.0034 |

| α-Ketoglutarate | 146.0215 | 147.0249 | +1.0034 |

| Succinate | 118.0266 | 119.0300 | +1.0034 |

| Fumarate (B1241708) | 116.0109 | 117.0143 | +1.0034 |

| Malate | 134.0215 | 135.0249 | +1.0034 |

| Glutamate | 147.0532 | 148.0566 | +1.0034 |

Note: The table shows the expected mass shift for the incorporation of a single 13C atom.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in metabolomics, particularly for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like organic acids, derivatization is typically required to increase their volatility for GC analysis. Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS is highly effective for isotope ratio analysis due to its high chromatographic resolution and the generation of reproducible mass spectra upon electron ionization (EI). In the context of this compound, GC-MS can be used to determine the extent of 13C enrichment in various metabolites. After separation on the GC column, the derivatized metabolites enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of a derivatized metabolite will show a characteristic pattern of fragment ions. The presence of a 13C label will result in a mass shift in the molecular ion and in any fragment ions that retain the labeled carbon. By measuring the relative intensities of the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues, the isotopic enrichment can be calculated. This information is crucial for metabolic flux analysis.

For example, the derivatized form of pyruvate will produce a specific fragmentation pattern. When analyzing samples from a tracing experiment with this compound, the fragments containing the C2 carbon will show a mass increase of one unit.

Isotope Tracing and Metabolic Flux Analysis using MS

Isotope tracing with stable isotopes like 13C, coupled with mass spectrometry, is a powerful approach to quantify the flow of metabolites through metabolic pathways, a field known as metabolic flux analysis (MFA). By providing this compound as a tracer, researchers can follow the path of the labeled carbon atom as it is incorporated into downstream metabolites.

The position of the label in the pyruvate molecule is critical for interpreting the results. With this compound, the label is on the carbonyl carbon. When this pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, the 13C label is retained in the acetyl group. This [2-13C]acetyl-CoA then enters the TCA cycle.

The analysis of mass isotopologue distributions (MIDs) of TCA cycle intermediates by MS provides detailed information about the relative activities of different pathways. For example, the incorporation of [2-13C]acetyl-CoA into citrate will result in citrate that is labeled at the C2 or C4 position, depending on the orientation of acetyl-CoA addition to oxaloacetate. Subsequent turns of the TCA cycle will lead to different labeling patterns in other intermediates like α-ketoglutarate, succinate, fumarate, and malate.

By measuring the MIDs of these metabolites, it is possible to model the fluxes through the TCA cycle and related pathways. This can reveal how different conditions or genetic modifications affect cellular metabolism. For instance, an increase in the M+1 isotopologue of glutamate, which is derived from α-ketoglutarate, would indicate an increased flux of the 13C label from pyruvate into the TCA cycle and subsequent transamination.

Chromatographic Methods for Labeled Metabolite Separation

Effective separation of metabolites is a prerequisite for accurate mass spectrometric analysis in isotope tracing studies. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds, including polar metabolites like organic acids, amino acids, and nucleotides. In the context of this compound tracing, HPLC is used to separate the labeled metabolites from complex biological matrices before they are introduced into the mass spectrometer.

Several HPLC modes can be employed for metabolite separation. Reversed-phase (RP) HPLC is a common choice, often using a C18 column. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can provide better retention and separation. Ion-exchange chromatography is another option for separating charged species like organic acids.

The choice of column and mobile phase is critical for achieving good resolution of the metabolites of interest. For example, a method for separating organic acids might use an acidic mobile phase to suppress their ionization and improve their retention on a reversed-phase column. The separation of isotopic isomers is generally not achieved by standard HPLC, as they have very similar physicochemical properties. However, HPLC is essential for separating different metabolites that may contain the 13C label.

Table 2: Representative HPLC Conditions for Organic Acid Separation

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an acidic aqueous buffer (e.g., 25 mM potassium phosphate (B84403), pH 2.5) and an organic modifier (e.g., methanol or acetonitrile) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

Gas Chromatography (GC)

Gas chromatography offers excellent separation efficiency for volatile compounds. As mentioned earlier, for the analysis of metabolites like organic acids, derivatization is necessary to make them suitable for GC. The derivatization process not only increases volatility but can also improve the chromatographic properties and detection sensitivity of the analytes.

The choice of GC column is important for separating the derivatized metabolites. Capillary columns with a variety of stationary phases are available. A common choice for metabolomics applications is a non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

Temperature programming is used to optimize the separation, where the column temperature is gradually increased during the analysis to elute compounds with a wide range of boiling points. The high resolving power of GC is particularly beneficial for separating isomeric compounds that may be difficult to resolve by LC.

Table 3: Typical GC Conditions for Derivatized Organic Acid Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a mid-polar stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless |

| Temperature Program | Initial temperature of 70-100°C, ramped to 250-300°C |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry |

Mechanistic Elucidation of Ethyl Pyruvate 2 13c in Biological Systems

Cellular Uptake and Intracellular Ester Hydrolysis of Ethyl Pyruvate-2-13C

Ethyl pyruvate (B1213749) esters, including ethyl pyruvate, are generally more lipophilic than their parent carboxylic acids, which can facilitate their passage across cell membranes google.com. While pyruvate itself can be transported into cells via specific monocarboxylate transporters (MCTs) nih.govjax.orgplos.org, ethyl pyruvate is often utilized as a prodrug for intracellular pyruvate delivery. Upon entering cells, ethyl pyruvate undergoes hydrolysis, primarily catalyzed by ubiquitous cytosolic carboxylesterases google.com. This non-specific ester solvolysis releases free pyruvate and ethanol. The rate and efficiency of this hydrolysis are crucial for making pyruvate bioavailable for subsequent metabolic transformations. Studies suggest that pyruvate esters are efficiently taken up and processed, with their lipophilicity aiding cellular entry compared to pyruvate salts google.com.

Metabolic Fate and Isotopic Scrambling of the C-2 Label

Once hydrolyzed to pyruvate-2-13C, the labeled molecule enters central metabolic pathways. The C-2 position of pyruvate is particularly informative as it is involved in key enzymatic reactions, and its isotopic label can reveal flux patterns and potential isotopic scrambling.

Pyruvate Dehydrogenase Complex (PDC) Activity and 13C-Acetyl-CoA Formation

Pyruvate, upon entering the mitochondria, can be converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) researchgate.net. This irreversible reaction decarboxylates pyruvate, releasing the carboxyl group as CO2. Critically, the C-2 carbon of pyruvate becomes the carboxyl carbon (C-1) of acetyl-CoA. Therefore, when this compound is metabolized, the 13C label from the C-2 position of pyruvate is transferred to the carboxyl carbon of acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle.

Tricarboxylic Acid (TCA) Cycle Metabolism of 13C-Labeled Intermediates

Acetyl-CoA (containing the 13C label at its carboxyl carbon) condenses with oxaloacetate (a four-carbon molecule) to form citrate (B86180) (a six-carbon molecule). The 13C label from the carboxyl carbon of acetyl-CoA will reside at the C-1 position of citrate. During the TCA cycle, carbons are progressively lost as CO2. The C-1 of citrate (derived from pyruvate's C-2) is released as CO2 during the conversion of isocitrate to α-ketoglutarate. The C-2 of citrate (derived from the methyl group of acetyl-CoA) is released as CO2 during the conversion of α-ketoglutarate to succinyl-CoA. This means that the label originating from pyruvate-2-13C is released as 13CO2 in the first round of the TCA cycle. Subsequent turns of the cycle will reflect the pool sizes of labeled and unlabeled intermediates and the rates of anaplerotic and cataplerotic reactions acs.orgnih.govphysiology.org.

Isotopic scrambling, the redistribution of labels among different positions within molecules or between different molecules, can occur within the TCA cycle due to reversible reactions, particularly the interconversion of oxaloacetate, malate, and fumarate (B1241708) acs.orgphysiology.org. This scrambling can lead to the appearance of the 13C label in positions other than those predicted by a linear pathway analysis.

Anaplerotic and Cataplerotic Pathway Contributions to 13C Flux

Anaplerotic pathways replenish TCA cycle intermediates. A key anaplerotic reaction involving pyruvate is its carboxylation to oxaloacetate by pyruvate carboxylase (PC) pnas.orgnih.govresearchgate.netwikipedia.orgresearchgate.net. If pyruvate-2-13C is carboxylated by PC, the 13C label will be incorporated into the C-4 position of oxaloacetate. This labeled oxaloacetate can then enter the TCA cycle. This pathway allows the 13C label to be retained within the cycle for longer periods, as the carboxyl carbon (C-4) is not immediately released as CO2 in the first decarboxylation step. Studies indicate that in some tissues, such as the liver, anaplerotic flux via PC can be significantly higher than flux through PDC pnas.orgresearchgate.netannualreviews.orgpnas.org.

Cataplerotic pathways remove TCA cycle intermediates for biosynthesis. For instance, oxaloacetate can be converted to phosphoenolpyruvate (B93156) (PEP) via phosphoenolpyruvate carboxykinase (PEPCK), a key step in gluconeogenesis wikipedia.orgnih.govfrontiersin.orglibretexts.orgoup.comcam.ac.uk. If oxaloacetate is labeled at C-4 (from pyruvate-2-13C via PC), this label can be transferred to PEP and subsequently incorporated into glucose.

Interconversion with 13C-Lactate and 13C-Alanine Pools

Pyruvate is reversibly converted to lactate (B86563) by lactate dehydrogenase (LDH) nih.govmdpi.comnih.govaacrjournals.orgnih.govnih.govresearchgate.netpnas.orgresearchgate.netnih.gov. In this reaction, the C-2 carbon of pyruvate becomes the C-2 carbon of lactate. Therefore, pyruvate-2-13C will yield lactate-2-13C. Similarly, pyruvate is converted to alanine (B10760859) by alanine aminotransferase (AAT) libretexts.orgresearchgate.netnih.govnih.govcam.ac.uk. In this transamination reaction, the C-2 carbon of pyruvate becomes the C-2 carbon of alanine. Thus, pyruvate-2-13C leads to alanine-2-13C. These interconversions are significant for understanding pyruvate flux and enzyme activity nih.govmdpi.comnih.govresearchgate.netnih.govnih.gov.

Interaction with Gluconeogenesis and Glycolysis Pathways

The C-2 label from pyruvate plays a crucial role in tracing gluconeogenesis and glycolysis. In glycolysis, glucose is converted to pyruvate. If labeled pyruvate is supplied exogenously, it can enter the gluconeogenic pathway. Pyruvate is first carboxylated to oxaloacetate (either by PC or, in some cases, by PEPCK directly from PEP) researchgate.netwikipedia.orgnih.govlibretexts.orgoup.com. If pyruvate-2-13C is carboxylated by PC to oxaloacetate-4-13C, this label can be incorporated into PEP via PEPCK. Subsequently, during gluconeogenesis, this labeled PEP can be converted into glucose. Specifically, the C-4 of oxaloacetate becomes the C-1 of PEP, and then the C-1 of glucose. If oxaloacetate undergoes the malate-fumarate exchange, the label can also appear at other positions in oxaloacetate, affecting the final glucose labeling pattern acs.orgpnas.orgfrontiersin.orglibretexts.orgresearchgate.netresearchgate.netresearchgate.net. The C-2 label from pyruvate can also be found in other glycolytic intermediates, depending on the direction of flux and whether the exogenous pyruvate is being utilized or generated.

Applications of Ethyl Pyruvate 2 13c in Pre Clinical Research Models

In Vitro Cellular Models for Metabolic and Mechanistic Studies

The use of Ethyl pyruvate-2-13C in in vitro cellular models allows for precise tracking of carbon flow through metabolic networks, facilitating the elucidation of metabolic fluxes and mechanistic details.

Cultured Cell Lines for Isotope Tracing and Flux Analysis

Cultured cell lines are widely employed to study the metabolic fate of pyruvate (B1213749). By supplying this compound, researchers can trace the entry of labeled carbon into various metabolic pathways, such as the citric acid cycle (TCA cycle) and gluconeogenesis. Mass spectrometry-based metabolomics is commonly used to quantify the incorporation of the 13C label into downstream metabolites, providing a quantitative measure of metabolic flux. For instance, studies have utilized this compound to assess alterations in glycolysis and TCA cycle activity in cancer cell lines, revealing how these cells reprogram their metabolism to support rapid proliferation. The analysis of fractional enrichment in metabolites like citrate (B86180), malate, and lactate (B86563) allows for the calculation of flux rates through specific enzymatic steps.

Table 5.1.1: Representative Metabolite Labeling Patterns in Cultured Cells with this compound

| Metabolite | Pathway Entry Point | Expected 13C Labeling Pattern (m+1, m+2, etc.) | Key Metabolic Role |

| Acetyl-CoA | Pyruvate Dehydrogenase Complex | Primarily m+2 (from pyruvate C2 and C3) | TCA Cycle Entry |

| Citrate | Citrate Synthase | Primarily m+2, m+3, m+4 (from Acetyl-CoA) | TCA Cycle Intermediate |

| Malate | TCA Cycle | m+2, m+3, m+4 (from citrate) | TCA Cycle Intermediate |

| Lactate | Glycolysis (Pyruvate Kinase) | Primarily m+1 (from pyruvate C3) | Glycolysis End-product |

| Alanine (B10760859) | Transamination of Pyruvate | Primarily m+1 (from pyruvate C3) | Amino Acid Synthesis |

Primary Cell Cultures for Specific Pathway Investigations

Primary cell cultures, such as hepatocytes, cardiomyocytes, or immune cells, offer a more physiologically relevant context for studying metabolic processes. This compound can be used to investigate specific metabolic functions unique to these cell types. For example, in hepatocytes, it can help trace the contribution of pyruvate to gluconeogenesis or fatty acid synthesis. In immune cells, it can elucidate how pyruvate metabolism influences their activation state and effector functions, particularly in the context of inflammatory responses. Research using primary immune cells has shown how glucose and pyruvate metabolism are tightly regulated to support cellular bioenergetics and biosynthesis during activation.

Co-culture Systems for Cell-Cell Interaction Studies

Co-culture systems allow for the examination of metabolic cross-talk between different cell types. This compound can be employed to track the metabolic exchange or influence between interacting cells. For instance, in models involving cancer cells and their microenvironment (e.g., fibroblasts, immune cells), labeled pyruvate can reveal whether cancer cells are utilizing metabolites produced by stromal cells, or vice versa. This approach is crucial for understanding how metabolic dependencies contribute to tumor progression or immune evasion. Studies have demonstrated that cancer cells can scavenge lactate produced by other cells, a phenomenon that can be investigated using labeled substrates like pyruvate.

In Vivo Animal Models for Systemic and Organ-Specific Research

The application of this compound in vivo animal models provides a comprehensive understanding of metabolic dynamics in a complex biological system, allowing for the assessment of systemic and tissue-specific metabolic alterations.

Investigating Metabolic Reprogramming in Disease Models (e.g., Ischemia-Reperfusion, Sepsis, Inflammation)

This compound is instrumental in dissecting metabolic dysregulation associated with various disease states in animal models. In models of ischemia-reperfusion injury, such as in the heart or kidney, labeled pyruvate can help assess the impact of oxygen deprivation and subsequent reperfusion on cellular energy metabolism and the TCA cycle. Studies have indicated that during reperfusion, cellular metabolism can shift, and tracking labeled pyruvate can reveal alterations in substrate utilization and metabolic pathway activity. Similarly, in sepsis models, where systemic inflammation profoundly affects host metabolism, this compound can trace changes in glucose and pyruvate handling by various organs, highlighting impaired mitochondrial function or altered substrate preference. In inflammatory conditions, the compound can also shed light on how immune cell activation and metabolic reprogramming contribute to the inflammatory cascade.

Table 5.2.1: Metabolic Flux Changes in Disease Models Using this compound (Illustrative)

| Disease Model | Tissue/Organ Studied | Key Metabolic Observation with this compound | Affected Pathway(s) | Citation Example |

| Ischemia-Reperfusion | Cardiac Tissue | Reduced TCA cycle flux, increased reliance on glycolysis | TCA Cycle, Glycolysis | [Hypothetical] |

| Sepsis | Liver, Muscle | Impaired pyruvate oxidation, altered lactate production | Pyruvate Metabolism, TCA Cycle | [Hypothetical] |

| Inflammation | Immune Cells | Increased pentose (B10789219) phosphate (B84403) pathway flux, altered glutaminolysis | PPP, Glutaminolysis | [Hypothetical] |

Note: Specific quantitative data and direct citations for this compound in these exact disease contexts may require detailed literature review beyond the scope of this general overview. The table illustrates the type of findings expected.

Tissue-Specific Metabolic Profiling in Central Nervous System Models

The central nervous system (CNS) exhibits unique metabolic demands, making this compound a critical tool for studying brain metabolism in animal models. Researchers use this labeled compound to investigate energy substrate utilization in specific brain regions or cell types (e.g., neurons, astrocytes) under physiological or pathological conditions. For instance, in models of neurodegenerative diseases or metabolic disorders affecting the brain, this compound can help map alterations in glucose and pyruvate metabolism within neuronal circuits or glial cells. Studies have explored how astrocytes, which play a crucial role in supporting neuronal energy needs, metabolize pyruvate and how this is affected in models of neurological stress. The incorporation of 13C into neurotransmitters or Krebs cycle intermediates in brain tissue can provide insights into neuronal activity and metabolic coupling.

Compound List:

this compound

Renal, Hepatic, and Cardiac Metabolic Studies Using Isotopic Tracers

The use of 13C-labeled ethyl pyruvate, often employed in conjunction with hyperpolarized Magnetic Resonance Imaging (MRI) techniques, has revolutionized the study of organ-specific metabolism in pre-clinical settings. The ability of ethyl pyruvate to readily cross cell membranes and access mitochondria, coupled with the sensitivity of 13C tracing, enables detailed investigations into metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, and cellular energy status.

In cardiac research, hyperpolarized [1-13C]pyruvate and its derivatives, including ethyl-[1-13C]pyruvate, have been instrumental in assessing myocardial energy metabolism. Studies have demonstrated that ethyl pyruvate can enhance ATP levels and preserve cardiac function following ischemia-reperfusion injury nih.govnih.gov. The isotopic label allows for the direct observation of pyruvate's conversion into TCA cycle intermediates and lactate, providing quantitative data on metabolic flux and the impact of various physiological conditions or therapeutic interventions on cardiac energetics nih.govphysiology.org. For instance, research has shown that the administration of labeled ethyl pyruvate can reveal changes in TCA cycle intermediates, reflecting improved mitochondrial function nih.gov.

In renal studies, hyperpolarized 13C-pyruvate and its analogs are used to investigate metabolic clearance rates and oxidative metabolism, correlating with kidney function in pre-clinical models of conditions like acute kidney injury and diabetes nih.govbiorxiv.orgtermedia.pl. The isotopic tracing allows for the quantification of pyruvate metabolism within the kidney, offering a sensitive method to assess renal metabolic health and response to injury or disease.

Table 1: Pre-clinical Applications of 13C-Labeled Ethyl Pyruvate in Organ Metabolism

| Organ System | Research Focus | Isotopic Tracer Used (Examples) | Key Metabolic Findings | Pre-clinical Model/Condition | Citation Index |

| Brain | Metabolic flux, Blood-Brain Barrier (BBB) permeability | Ethyl-[1-13C]pyruvate | Enhanced pyruvate transport, localized lactate production in disease regions | Rat model of brain metastasis, porcine brain | nih.govresearchgate.net |

| Heart | Energy metabolism, TCA cycle flux | [1-13C]pyruvate, [2-13C]pyruvate, Ethyl-[1-13C]pyruvate | Increased ATP levels, preservation of cardiac function, altered TCA cycle intermediates | Isolated rat hearts, ischemia-reperfusion injury | nih.govnih.govphysiology.org |

| Liver | Metabolic pathways, energy status | [1-13C]pyruvate | Tracing carbon flux into TCA cycle metabolites, altered lactate/alanine ratios | Fasted/fed states, hepatocarcinoma, sepsis, alcoholic liver injury | nih.govnih.govmdpi.comstanford.edu |

| Kidney | Metabolic clearance, oxidative metabolism | [1-13C]pyruvate | Correlation with renal oxidative metabolism, metabolic disturbances | Acute kidney injury, diabetes | nih.govbiorxiv.orgtermedia.pl |

Assessment of Immunometabolic Regulation in Animal Systems

Ethyl pyruvate (EP) itself is recognized for its potent immunomodulatory effects, and understanding its impact on immune cell metabolism is crucial for developing targeted therapies. While direct studies using this compound specifically for immunometabolic tracing are less common than its use in organ metabolism, the general effects of EP on immune cell metabolism provide a framework for how isotopically labeled versions could be used to track metabolic shifts. EP has been shown to influence the metabolic reprogramming of immune cells, thereby modulating their activation, function, and inflammatory potential.

EP has demonstrated significant tolerogenic effects on dendritic cells (DCs) mdpi.comnih.govfrontiersin.org. Research indicates that EP can attenuate lipopolysaccharide (LPS)-induced DC activation by decreasing glycolysis and mitochondrial respiration. This metabolic shift is associated with reduced expression of co-stimulatory molecules (e.g., CD86) and MHC class II, leading to a less inflammatory DC phenotype. Furthermore, EP has been shown to potentiate the anti-inflammatory NRF2 pathway while downregulating the pro-inflammatory NF-κB pathway in DCs mdpi.comresearchgate.net.

In T cells , EP has been observed to promote the proliferation and suppressive function of regulatory T cells (Tregs) mdpi.com. Studies suggest that EP enhances Treg function by increasing glycolysis, a pathway essential for Treg activation and maintenance. This metabolic support for Tregs contributes to an immunosuppressive environment, which is beneficial in autoimmune and inflammatory conditions. EP also influences other T cell subsets, such as Th17 cells, by downregulating their numbers in inflammatory models nih.gov.

The impact of EP on macrophages also points to its role in immunometabolism. EP has been shown to reduce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by macrophages, potentially by inhibiting reactive oxygen species (ROS)-induced activation of signaling pathways like MAPK nih.govmdpi.com.

Table 2: Ethyl Pyruvate's Impact on Immune Cell Metabolism and Function

| Immune Cell Type | Ethyl Pyruvate's Metabolic Effect | Observed Immunomodulatory Outcome | Key Pathways/Mechanisms | Pre-clinical Model | Citation Index |

| Dendritic Cells (DCs) | Decreased glycolysis and mitochondrial respiration | Tolerogenic phenotype, reduced pro-inflammatory cytokine production, suppressed T cell stimulation | Reduced ERK, AKT, NO activation; NRF2 potentiation, NF-κB downregulation | Murine bone marrow-derived DCs, LPS stimulation | mdpi.comnih.govfrontiersin.org |

| Regulatory T cells (Tregs) | Increased glycolysis | Enhanced proliferation and suppressive function (perforin, IL-10 expression) | Glycolytic pathway activation | In vitro differentiation, healthy mice | mdpi.com |

| Macrophages | Reduced inflammatory response | Downregulation of pro-inflammatory mediators (IL-6, IL-1β, TNF) | Inhibition of ROS-induced activation (MAPK ERK1/2, p38) | Murine macrophages, LPS stimulation, S. typhimurium infection | nih.govmdpi.com |

Comparative Biochemical Analysis and Derivative Studies

Comparative Metabolic Flux with Non-Labeled Ethyl Pyruvate (B1213749)

The primary advantage of using ¹³C-labeled ethyl pyruvate, such as ethyl pyruvate-2-¹³C, over its non-labeled counterpart lies in its detectability and traceability within metabolic pathways. While non-labeled ethyl pyruvate participates in metabolic processes, its fate cannot be specifically tracked without an isotopic marker. The ¹³C label allows researchers to quantify the flux of ethyl pyruvate through various metabolic transformations and to identify its downstream products.

Studies utilizing hyperpolarized ¹³C-labeled ethyl pyruvate, particularly [1-¹³C]-ethyl pyruvate, have demonstrated its enhanced utility in in vivo metabolic imaging, especially within the brain, when compared to [1-¹³C]-pyruvate. Ethyl pyruvate (EP) is a lipophilic analog of pyruvate, which facilitates its passage across biological membranes, including the blood-brain barrier (BBB) nih.govismrm.orgnih.govresearchgate.net. This improved transport allows for more efficient delivery and wider distribution within brain tissue compared to pyruvate, which can be limited by transporter-mediated uptake nih.govismrm.orgnih.gov.

In brain imaging studies, hyperpolarized [1-¹³C]-ethyl pyruvate has been shown to diffuse more freely into the brain parenchyma, leading to detectable signals of downstream metabolites like pyruvate and lactate (B86563) throughout the brain. In contrast, hyperpolarized [1-¹³C]-pyruvate often shows a more vascularized distribution, with signals primarily localized to blood vessels, and may require dynamic imaging to accurately assess tissue metabolism nih.govnih.govresearchgate.net. Furthermore, ethyl pyruvate is generally more stable in aqueous solutions than pyruvate itself, which can be rapidly metabolized in plasma stanford.edubiorxiv.org. The ¹³C label on ethyl pyruvate enables the quantitative analysis of its metabolic conversion into lactate and other intermediates, providing a direct measure of its flux through these pathways.

Table 1: Comparative Uptake and Distribution of Hyperpolarized [1-¹³C]-Ethyl Pyruvate and [1-¹³C]-Pyruvate in Brain Studies

| Feature | [1-¹³C]-Ethyl Pyruvate | [1-¹³C]-Pyruvate |

| Lipophilicity | High | Low |

| BBB Transport | Enhanced, facilitated diffusion | Limited, transporter-mediated |

| Brain Distribution | Widespread within parenchyma | Primarily vascular, limited parenchymal penetration |

| Metabolic Products | Detectable pyruvate, lactate, EP-hydrate within brain | Primarily lactate, with some alanine (B10760859) and bicarbonate |

| Stability | More stable in aqueous solutions | Less stable, rapidly metabolized in plasma |

| Tracing Capability | Enables tracing of EP's metabolic fate and distribution | Enables tracing of pyruvate's metabolic fate |

Comparison with Other Pyruvate Derivatives and Their Isotopic Variants

Pyruvate is a pivotal molecule connecting glycolysis to the tricarboxylic acid (TCA) cycle and other metabolic pathways. The strategic placement of ¹³C labels on pyruvate or its derivatives allows researchers to dissect these complex metabolic networks.

[1-¹³C]-Pyruvate: This is the most commonly used ¹³C-labeled pyruvate. The ¹³C label at the C-1 position is readily lost as ¹³CO₂ during the pyruvate dehydrogenase (PDH) reaction, which converts pyruvate to acetyl-CoA. This characteristic makes [1-¹³C]-pyruvate ideal for tracking the flux through the PDH reaction itself, often by monitoring the production of ¹³C-labeled bicarbonate. It also allows for the tracing of pyruvate conversion to lactate and alanine nih.govnih.govacs.orgpnas.orgresearchgate.netnih.govshimadzu.comjove.com.

[2-¹³C]-Pyruvate: Labeling pyruvate at the C-2 position is particularly advantageous for tracing carbons that enter the TCA cycle via acetyl-CoA. Unlike [1-¹³C]-pyruvate, the ¹³C label at C-2 is retained in acetyl-CoA and subsequently incorporated into the TCA cycle intermediates, such as citrate (B86180) and glutamate (B1630785). This allows for the assessment of mitochondrial function, fatty acid metabolism, and ketogenesis, providing a deeper insight into oxidative metabolism than [1-¹³C]-pyruvate alone nih.govnih.govacs.org.

[3-¹³C]-Pyruvate: When pyruvate enters the TCA cycle via pyruvate carboxylase (PC) as oxaloacetate (an anaplerotic pathway), the ¹³C label at C-3 is retained. This variant is useful for studying anaplerotic pathways, as the label is lost if pyruvate enters the TCA cycle via the PDH reaction researchgate.netnih.gov.

[1,2-¹³C₂]-Pyruvate: This doubly labeled pyruvate provides more complex labeling patterns, which can be used for more sophisticated flux analyses, particularly when combined with other labeled substrates whoi.edu.

Other derivatives, such as ¹³C-labeled lactate, can also be converted to labeled pyruvate and used to study lactate metabolism and its interconversion with pyruvate via lactate dehydrogenase (LDH) nih.govresearchgate.net.

Table 2: Key ¹³C-Labeled Pyruvate Variants and Their Applications in Metabolic Tracing

| Labeled Pyruvate Variant | Label Position | Primary Metabolic Fate of Label | Key Applications | References |

| [1-¹³C]-Pyruvate | C-1 | Lost as ¹³CO₂ via PDH | Tracking PDH flux (via ¹³C-bicarbonate), pyruvate to lactate/alanine conversion | nih.govnih.govacs.orgpnas.orgresearchgate.netnih.govshimadzu.comjove.com |

| [2-¹³C]-Pyruvate | C-2 | Retained in acetyl-CoA | TCA cycle tracing, mitochondrial function, fatty acid metabolism, ketogenesis | nih.govnih.govacs.org |

| [3-¹³C]-Pyruvate | C-3 | Retained via PC, lost via PDH | Studying anaplerotic pathways (e.g., pyruvate carboxylase) | researchgate.netnih.gov |

| [1,2-¹³C₂]-Pyruvate | C-1, C-2 | Complex labeling patterns | Advanced TCA cycle flux analysis | whoi.edu |

Mechanistic Distinctions Attributable to the C-2 Label

The most significant mechanistic distinction conferred by the ¹³C label at the C-2 position of pyruvate is its analytical detectability, which underpins its utility in metabolic flux analysis (MFA). However, beyond this analytical advantage, the isotopic substitution can also introduce subtle kinetic isotope effects (KIEs).

Kinetic Isotope Effects (KIEs): KIEs occur when the rate of a chemical reaction is influenced by the mass of an atom involved in the bond-breaking or bond-forming step. For ¹³C, these effects are generally smaller than for heavier isotopes like deuterium, but they can still be significant, particularly when the labeled atom is part of a bond that is cleaved in the rate-limiting step of an enzymatic reaction.

The C-2 carbon of pyruvate is directly involved in the decarboxylation step of the pyruvate dehydrogenase (PDH) reaction, where it is converted to acetyl-CoA. Studies have quantified KIEs for the PDH enzyme, revealing that the ¹³C substitution at C-2 of pyruvate can lead to a measurable kinetic isotope effect. For instance, research has reported k¹²/k¹³ values of approximately 1.021 for the C-2 position with enzymes from E. coli and around 1.024 with S. cerevisiae nih.gov. These values indicate that the ¹²C-containing bond is broken slightly faster than the ¹³C-containing bond.

These KIEs can lead to isotopic fractionation, meaning that the distribution of ¹³C labels within metabolic pathways may not perfectly reflect the flow of carbon atoms if these effects are not accounted for in ¹³C-MFA models nih.gov. The fact that [2-¹³C]-pyruvate allows tracing into the TCA cycle is precisely because the C-2 carbon is retained in acetyl-CoA, and the KIE at this position influences the quantitative interpretation of flux through this pathway. Understanding and accounting for these KIEs are crucial for accurate metabolic flux quantification, especially when precise measurements of flux rates or isotopic enrichment are required.

Table 3: Kinetic Isotope Effects (KIEs) of ¹³C at Pyruvate Dehydrogenase (PDH)

| Enzyme Source | Labeled Carbon | KIE (k¹²/k¹³) ± SEM | Significance | References |

| E. coli | C-1 of Pyruvate | 1.0093 ± 0.0007 | Moderate effect, related to C-C bond scission in decarboxylation. | nih.gov |

| E. coli | C-2 of Pyruvate | 1.0213 ± 0.0017 | Significant effect, strongly influencing ¹³C depletion in lipids derived from acetyl-CoA via PDH. | nih.gov |

| S. cerevisiae | C-1 of Pyruvate | 1.0238 ± 0.0013 | Similar to E. coli, indicating a substantial isotope effect at the C-1 position of pyruvate in PDH. | nih.gov |

| S. cerevisiae | C-2 of Pyruvate | 1.0254 ± 0.0016 | Significant effect, reinforcing the role of PDH in isotopic fractionation of downstream metabolites. | nih.gov |

Ethyl pyruvate-2-¹³C, alongside other isotopically labeled pyruvate variants, represents a sophisticated tool for unraveling the intricacies of cellular metabolism. Its enhanced lipophilicity and stability, coupled with the analytical power of ¹³C labeling, facilitate comparative metabolic flux analyses, particularly in challenging biological environments like the brain. The specific placement of the ¹³C label at the C-2 position offers unique advantages for tracing carbon flow into the TCA cycle and highlights the importance of considering kinetic isotope effects for precise quantitative metabolic studies. These labeled compounds continue to be indispensable for advancing our understanding of metabolic health and disease.

Table of Compound Names

Alanine

Acetyl-CoA

Bicarbonate

Citrate

Dextrose

Ethanol

Ethyl Pyruvate (EP)

Ethyl Pyruvate-2-¹³C

Fructose-6-phosphate

Glyceraldehyde-3-phosphate

Glutamate

Glucose

Glucose-6-phosphate

Glycerol

Isocitrate

Ketoglutarate

Lactate

Lactate Dehydrogenase (LDH)

Leucine

Malate

Oxaloacetate (OAA)

Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

Pyruvate

Pyruvate Carboxylase (PC)

Pyruvate Dehydrogenase (PDH)

Pyruvate Dehydrogenase Complex (PDC)

Ribulose-5-phosphate (Ru5P)

Serine

Succinate

Threonine

Tricarboxylic Acid (TCA) Cycle

Tryptophan

Urea

Valine

Computational Modeling and Theoretical Frameworks for Ethyl Pyruvate 2 13c Studies

Metabolic Network Reconstruction for Isotopic Flux Analysis

Metabolic network reconstruction is the foundational step for any isotopic flux analysis study. It involves creating a comprehensive, model-based representation of the biochemical reactions occurring within a cell or organism. This model serves as a scaffold upon which the flow of the 13C label from Ethyl pyruvate-2-13C can be simulated and analyzed.

The reconstruction process begins with the assembly of a stoichiometric model of metabolism, which includes all relevant enzymatic reactions, their substrates and products, and their corresponding atomic mappings. For studies involving this compound, the network must accurately depict the central carbon metabolic pathways, including:

Glycolysis: The pathway converting glucose to pyruvate (B1213749).

Pyruvate Dehydrogenase (PDH) Complex: The crucial reaction that converts pyruvate into acetyl-CoA, linking glycolysis to the TCA cycle.

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration where acetyl-CoA is oxidized.

Anaplerotic Reactions: Pathways that replenish TCA cycle intermediates, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.

Biosynthetic Pathways: Routes leading from central carbon intermediates to biomass components like amino acids and fatty acids.

A key advantage of using a C2-labeled pyruvate is that the label is passed into the TCA cycle via acetyl-CoA. nih.govnih.gov This contrasts with [1-13C]pyruvate, where the C1 label is lost as 13CO2 during the PDH reaction. nih.gov The fate of the 13C label from this compound allows for the direct probing of TCA cycle activity. For instance, the [2-13C]acetyl-CoA condenses with oxaloacetate to form citrate (B86180), and subsequent turns of the cycle lead to the labeling of intermediates like α-ketoglutarate and eventually metabolites such as [5-13C]glutamate. nih.gov

The reconstructed network model must include detailed atom transition maps, which define how each carbon atom in a substrate molecule is transferred to the product molecules in a given reaction. These maps are critical for accurately simulating the distribution of 13C isotopes throughout the network.

| Reaction | Enzyme | Substrate (Labeled) | Product (Labeled) | Fate of 13C Label |

|---|---|---|---|---|

| Pyruvate Dehydrogenation | Pyruvate Dehydrogenase (PDH) | Pyruvate-2-13C (P-C1, P-C2, P-C3) | Acetyl-CoA-2-13C (A-C1, A-C2) | The C2 of pyruvate becomes the C2 (methyl carbon) of acetyl-CoA. |

| Citrate Synthesis | Citrate Synthase | Acetyl-CoA-2-13C + Oxaloacetate | Citrate-4-13C | The labeled methyl carbon of acetyl-CoA becomes the C4 of citrate. |

| Isocitrate Dehydrogenation | Isocitrate Dehydrogenase | α-Ketoglutarate-5-13C | Glutamate-5-13C | The label is retained on the C5 position following transamination. |

| Pyruvate Carboxylation | Pyruvate Carboxylase | Pyruvate-2-13C | Oxaloacetate-2-13C | The C2 of pyruvate becomes the C2 of oxaloacetate, an anaplerotic pathway. |

C denotes the labeled carbon atom.*

Flux Balance Analysis (FBA) and Kinetic Modeling of 13C Data

Once a metabolic network is reconstructed, computational techniques are used to estimate the rates (fluxes) of the reactions. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular fluxes. creative-proteomics.com The labeling patterns measured in metabolites after administration of this compound provide powerful constraints that significantly improve the accuracy of flux estimations compared to traditional FBA, which relies solely on stoichiometry. nih.govyoutube.com

Flux Balance Analysis (FBA) is a mathematical method used to predict metabolic flux distributions by optimizing an objective function (e.g., maximization of biomass production) subject to stoichiometric constraints. While standard FBA can identify possible flux distributions, it often results in a wide range of feasible solutions. Data from 13C tracer experiments refines these predictions by demanding that the calculated fluxes must be able to reproduce the experimentally observed mass isotopomer distributions in metabolites. This integration creates a much more constrained, overdetermined system that yields a more precise and accurate picture of the cell's metabolic state. nih.gov

Kinetic Modeling provides a more dynamic view of metabolism by describing the rates of enzymatic reactions as a function of metabolite concentrations. This approach is particularly valuable for analyzing data from hyperpolarized 13C MRI studies, where the real-time conversion of a hyperpolarized substrate like [2-13C]pyruvate into downstream products is monitored. nih.govacs.org These models use systems of ordinary differential equations (ODEs) to describe the change in concentration of each labeled metabolite over time.

For this compound, kinetic models can quantify the rates of key metabolic conversions, often denoted as 'k' values. For example, the rate of conversion of pyruvate to lactate (B86563) (kPL) or pyruvate to glutamate (B1630785) (kPG) can be determined by fitting the model to the dynamic 13C signal intensities measured for each metabolite. nih.govnih.gov Unidirectional and bidirectional models can be employed to account for the reversibility of reactions. nih.govnih.gov

| Model Type | Description | Key Parameters | Application to this compound |

|---|---|---|---|

| Unidirectional Two-Site Exchange | Assumes irreversible conversion from a substrate (pyruvate) to a product (e.g., lactate or glutamate). nih.gov | kPX (e.g., kPL, kPG): Rate constant of conversion from pyruvate (P) to product (X). | Estimates the forward flux through lactate dehydrogenase or the pathways leading to glutamate. |

| Bidirectional Two-Site Exchange | Accounts for both forward and reverse reactions between two metabolite pools (e.g., pyruvate and lactate). | kPX (forward rate), kXP (reverse rate). | Provides a more accurate flux estimation for reactions that operate near equilibrium. |

| Multisite Models | Simultaneously models the conversion of pyruvate into multiple downstream metabolites (e.g., lactate, alanine (B10760859), glutamate). nih.gov | Multiple rate constants (kPL, kPA, kPG, etc.). | Offers a more comprehensive view of pyruvate's metabolic fate at key branch points. |

Integration with Multi-Omics Data for Comprehensive Systemic Understanding

While 13C-MFA provides an unparalleled view of the functional output of metabolism (i.e., the fluxes), a truly systemic understanding requires integrating this information with other omics datasets, such as transcriptomics, proteomics, and untargeted metabolomics. mdpi.com This multi-omics integration allows researchers to connect the observed metabolic phenotype with its underlying regulatory machinery.

The quantitative flux maps generated from this compound tracing experiments can be correlated with:

Transcriptomics (RNA-Seq): By comparing flux data with gene expression levels, one can investigate whether changes in metabolic fluxes are controlled at the transcriptional level. For example, an increased flux through the TCA cycle might correlate with the upregulation of genes encoding for TCA cycle enzymes.

Proteomics: This allows for a more direct comparison between enzyme abundance and the flux they carry. Discrepancies between protein levels and flux can reveal post-translational regulation, allosteric control, or substrate availability limitations.

Metabolomics (Untargeted): Integrating flux data with measurements of the entire metabolome can provide insights into how metabolic fluxes influence cellular metabolite pools and vice-versa. This can help identify metabolic bottlenecks or regulatory feedback loops.

The goal of this integrative approach is to build more comprehensive and predictive models of cellular metabolism. By understanding how genetic and environmental perturbations propagate through the transcriptome and proteome to ultimately alter metabolic fluxes, researchers can gain a more holistic view of cellular regulation in both health and disease.

| Omics Data Type | Integrated Information | Potential Insights |

|---|---|---|

| Transcriptomics | Flux rates + mRNA expression levels. | Identifying transcriptional control of metabolic pathways; understanding how gene regulation redirects metabolic flow. |

| Proteomics | Flux rates + protein abundance. | Assessing the correlation between enzyme levels and reaction rates; identifying post-translational regulatory mechanisms. |

| Metabolomics | Flux rates + metabolite pool sizes. | Revealing allosteric regulation by metabolite effectors; identifying substrate limitations or product inhibition affecting pathway flux. |

| Genomics | Flux rates + genetic variations (e.g., SNPs, mutations). | Linking genetic predispositions to specific metabolic phenotypes and disease states. |

Future Directions and Emerging Research Avenues for Ethyl Pyruvate 2 13c

Development of Novel Isotope Tracing Methodologies and Instrumentation

The utility of Ethyl pyruvate-2-13C as a metabolic tracer is intrinsically linked to the evolution of detection methodologies. Future progress hinges on developing more sophisticated isotope tracing techniques and the instrumentation required to support them. A primary area of development is the enhancement of hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (dDNP), which can increase the magnetic resonance signal of 13C-labeled compounds by several orders of magnitude. nih.govresearcher.life This signal enhancement is critical for in vivo studies where metabolite concentrations are low and the observation window is short. nih.gov The development of fully automated, clinical-grade polarizers with integrated quality control modules is essential for ensuring the safety and reproducibility of hyperpolarized this compound preparations for pre-clinical and potential clinical use. nih.govresearcher.life

Beyond hyperpolarization, advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial. The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the detailed analysis and quantification of 13C-labeled intermediates in tissues and biofluids. mdpi.comresearchgate.net Future methodologies will likely focus on improving the sensitivity and resolution of these techniques to detect subtle changes in metabolite labeling. Furthermore, the development of sophisticated software for metabolic flux analysis (MFA) is necessary to interpret the complex datasets generated from 13C tracer experiments. nih.govnih.gov These computational tools help correct for natural isotope abundances and model the flow of the 13C label through intricate metabolic networks, providing a quantitative understanding of pathway activity. nih.govfrontiersin.org

Integration with Advanced Imaging Modalities for Enhanced Spatial and Temporal Resolution

A significant frontier for this compound is its integration with non-invasive, real-time imaging technologies. Hyperpolarized 13C Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopic Imaging (MRSI) are powerful modalities that can map the spatial distribution and metabolic conversion of injected this compound in vivo. nih.govnih.gov The transient nature of the hyperpolarized signal necessitates the use of novel, rapid imaging sequences to capture metabolic dynamics with high temporal and spatial fidelity. ucsf.edumdpi.com

Future research will focus on optimizing and implementing advanced pulse sequences, such as Echo-Planar Spectroscopic Imaging (EPSI) and other metabolite-specific echo-planar imaging (EPI) techniques. ucsf.edumdpi.comnih.gov These methods allow for the rapid acquisition of spectral data from multiple locations, enabling the creation of detailed metabolic maps. The use of multi-channel 13C radiofrequency coil arrays further enhances sensitivity and allows for parallel imaging, reducing scan times and improving image quality. nih.gov The lipophilic nature of ethyl pyruvate (B1213749) enhances its ability to cross the blood-brain barrier, making hyperpolarized this compound a particularly promising agent for neurological applications where it can provide superior brain uptake compared to pyruvate alone. nih.gov

The table below summarizes key features of advanced imaging sequences being developed for use with hyperpolarized 13C probes like this compound.

| Imaging Modality | Key Features | Advantages for 13C Tracing |

| Chemical Shift Imaging (CSI) | Acquires a full spectrum for each voxel. | Spectrally resolves parent compound and metabolites. |

| Echo-Planar Spectroscopic Imaging (EPSI) | Rapidly acquires k-space data after a single excitation per timepoint. | Greatly improves temporal resolution over traditional CSI, crucial for dynamic hyperpolarized studies. nih.govucsf.edu |

| Metabolite-Specific 2D EPI | Uses spectrally-selective radiofrequency (RF) pulses to excite individual metabolites. | Reduces the number of RF excitations, conserving the non-renewable hyperpolarized signal; allows for very fast image acquisition. mdpi.comnih.gov |

| Multi-slice Acquisitions | Acquires data from multiple anatomical slices simultaneously or sequentially. | Provides broader anatomical coverage, enabling whole-organ or whole-brain assessment in a single scan. nih.govcdc.gov |

Elucidation of Unexplored Metabolic and Signaling Pathways Mediated by the Compound

The unique labeling of this compound at the second carbon position provides a distinct advantage for metabolic investigation. Unlike the C1 position, which is lost as CO2 during the conversion to acetyl-CoA by pyruvate dehydrogenase (PDH), the C2 label is retained and enters the Tricarboxylic Acid (TCA) cycle. nih.gov This allows researchers to trace the carbon backbone into key TCA cycle intermediates and associated amino acids, most notably glutamate (B1630785). nih.govnih.gov

Initial human studies using hyperpolarized [2-13C]pyruvate have successfully demonstrated the feasibility of measuring its conversion not only to [2-13C]lactate (a marker of glycolytic activity) but also to [5-13C]glutamate in the brain. nih.govnih.gov This dual measurement provides a real-time window into the balance between glycolysis and mitochondrial oxidative metabolism. Future research using this compound will expand on these findings to investigate how this balance is altered in various disease states. Preclinical studies suggest that this approach could be valuable for studying conditions with known mitochondrial dysfunction, such as cerebral ischemia and traumatic brain injury. mdpi.comnih.gov

Beyond central carbon metabolism, ethyl pyruvate is known to have anti-inflammatory and antioxidant properties, partly through its ability to inhibit the release of the pro-inflammatory molecule High Mobility Group Box 1 (HMGB1). nih.govmdpi.com this compound can serve as a tool to explore the metabolic underpinnings of these effects. For instance, researchers can investigate whether the compound's influence on inflammatory signaling pathways, such as those involving ERK1/2 and AKT, is linked to specific shifts in cellular metabolism that can be traced with the 13C label. nih.gov

Potential for Research Tool Development and Biomarker Discovery in Pre-Clinical Contexts

The ability of this compound to simultaneously report on multiple metabolic pathways makes it a powerful research tool for developing and evaluating therapeutic interventions in pre-clinical models. By providing a non-invasive, dynamic readout of cellular metabolism, it can be used to assess the metabolic response of tumors to chemotherapy, monitor the recovery of mitochondrial function after ischemic injury, or study the metabolic reprogramming that occurs in neurodegenerative diseases. researcher.lifemdpi.com

A critical future direction is the use of this compound for biomarker discovery. Metabolic signatures derived from the conversion of this tracer could serve as sensitive and specific indicators of disease presence, progression, or treatment response. For example, the ratio of labeled lactate (B86563) to labeled glutamate could function as a biomarker for tumor aggressiveness, reflecting a cancer's reliance on aerobic glycolysis (the Warburg effect) versus oxidative phosphorylation. researcher.life In a study of prostate cancer cells, [2-13C]pyruvate was successfully used to explore alterations in the metabolic pathways of the citric acid cycle, lactate formation, and transamination, highlighting its utility in identifying metabolic vulnerabilities. researcher.life Similarly, monitoring the restoration of 13C flux into TCA cycle intermediates in the brain could provide an early biomarker for the efficacy of neuroprotective agents following a stroke. mdpi.com

The following table outlines potential research applications and associated biomarkers that could be developed using this compound.

| Research Area | Investigated Pathway(s) | Potential Biomarker(s) |

| Oncology | Glycolysis, TCA Cycle Activity, Anaplerosis | Ratio of [2-13C]Lactate to [5-13C]Glutamate as a measure of the Warburg effect. researcher.life |

| Neurology (Ischemia, TBI) | Mitochondrial Metabolism, Neuroinflammation | Rate of [5-13C]Glutamate production as an index of neuronal viability and mitochondrial function. mdpi.comnih.govnih.gov |

| Inflammatory Diseases | Central Carbon Metabolism, HMGB1 Signaling | Changes in metabolic flux correlated with levels of inflammatory markers (e.g., IL-6, HO-1). researchgate.netmdpi.com |

| Metabolic Disorders | Phenylalanine and Arginine Biosynthesis, Glucose Metabolism | Alterations in plasma levels of labeled amino acids and intermediates. researchgate.net |

Q & A

Q. What are the primary applications of ethyl pyruvate-2-13C in metabolic studies?

this compound is widely used as a stable isotope tracer to investigate metabolic pathways, particularly in glycolysis and the tricarboxylic acid (TCA) cycle. The 13C label at the C2 position enables precise tracking of carbon flux via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, in plant studies, feeding pyruvate-2-13C through the transpiration stream allows tracing 13C incorporation into isoprene and its oxidation products, such as methyl vinyl ketone (MVK) and methacrolein (MACR), to study stress-induced metabolic shifts .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Work must be conducted in a laboratory fume hood to minimize inhalation exposure. Researchers must demonstrate competence in hazard identification, emergency response, and risk mitigation (e.g., Schlenk line use for air-sensitive reactions) .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor for phase separation or color changes, which may indicate decomposition. Document any unexpected changes and consult the Principal Investigator .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Liquid-state NMR : Use hyperpolarization techniques (e.g., dynamic nuclear polarization, DNP) to enhance sensitivity. For example, DNP at 3.35 T and ≈94 GHz microwaves achieves 13C polarizations up to 37%, enabling detection of low-concentration metabolites .

- GC-MS/PTR-MS : Combine gas chromatography with proton transfer reaction mass spectrometry to detect volatile 13C-labeled derivatives (e.g., isoprene oxidation products) with high specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in 13C metabolic flux analysis (MFA) involving this compound?

- Data Validation : Cross-validate results using orthogonal techniques (e.g., NMR and MS). For instance, discrepancies in TCA cycle flux estimates may arise from isotopic dilution; use isotopomer spectral analysis (ISA) to correct for natural abundance 13C interference .

- Statistical Rigor : Apply Student’s t-test or ANOVA to assess significance, ensuring p-values are reported with precision (e.g., P < 0.05). Follow guidelines to limit numerical precision to ≤3 significant figures unless justified by instrument resolution .

Q. What experimental design considerations are critical for optimizing this compound incorporation in in vivo models?